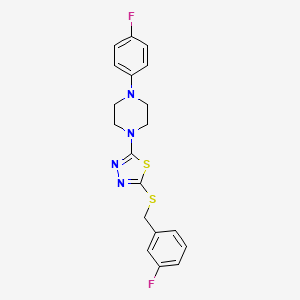
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C19H18F2N4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Biological Evaluation : Compounds containing the 1,3,4-thiadiazole moiety, which includes the specific compound , have been synthesized and evaluated for various biological activities. For instance, a study synthesized 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating inhibitory effects on certain bacteria and showing antiviral activity against tobacco mosaic virus (Xia, 2015).
Antibacterial and Antifungal Activities : Another study focused on synthesizing 1,3,4-thiadiazole derivatives and evaluating their antibacterial activities. It found that certain derivatives exhibited significant antibacterial activities, highlighting the potential of these compounds in addressing bacterial infections (Qi, 2014).
Antimicrobial and Antilipase Activities : Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing 1,3,4-thiadiazole showed that some compounds possessed good-moderate antimicrobial activity against test microorganisms and exhibited antiurease and antilipase activities (Başoğlu et al., 2013).
Antioxidant and Antimicrobial Properties : A study on benzimidazole derivatives containing 1,3,4-thiadiazole reported notable antioxidant and antimicrobial activities, indicating their potential in pharmaceutical applications (Menteşe et al., 2015).
DNA Binding and Anticancer Potential : Compounds with 1,3,4-thiadiazole derivatives demonstrated significant binding with DNA, indicating potential as anti-cancer drug candidates. Their interaction with DNA was evaluated through various spectroscopic methods, revealing their promise in cancer treatment (Farooqi et al., 2018).
Inhibitory Effects on Mycobacterium tuberculosis : A series of compounds, including those with 1,3,4-thiadiazole and piperazine moieties, were evaluated for their inhibitory effects on Mycobacterium tuberculosis. One compound, in particular, showed promising activity against this bacterium (Jeankumar et al., 2013).
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : The synthesis and crystal structure analysis of similar compounds, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, have been conducted. These analyses provide insights into the molecular structures and potential interactions of these compounds (Banu et al., 2013).
Novel Synthesis Approaches : New methods for synthesizing fluorinated thiadiazolotriazinones, which are structurally related, have been explored. These compounds have shown potential as antibacterial agents, indicating the versatility of the 1,3,4-thiadiazole structure in synthesizing new biologically active molecules (Makki et al., 2015).
Molecular Structure and Intermolecular Interactions : A study on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, which are structurally similar, highlighted the importance of molecular structure and intermolecular interactions. These studies provide valuable insights for the development of new compounds with improved biological activities (Mahesha et al., 2019).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4S2/c20-15-4-6-17(7-5-15)24-8-10-25(11-9-24)18-22-23-19(27-18)26-13-14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHZUHCDUEXCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2407836.png)
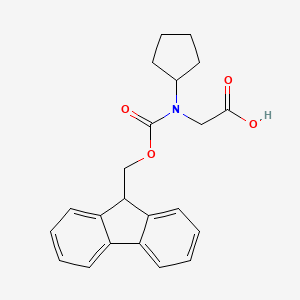
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)


![4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide](/img/structure/B2407841.png)
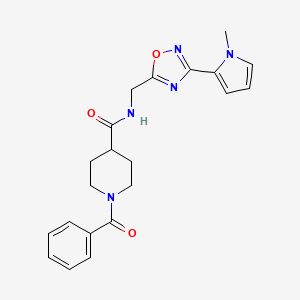
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2407845.png)
![N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2407847.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2407848.png)
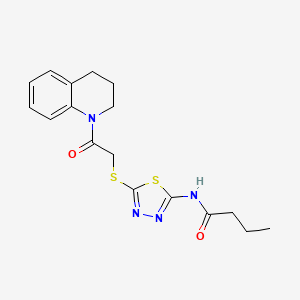
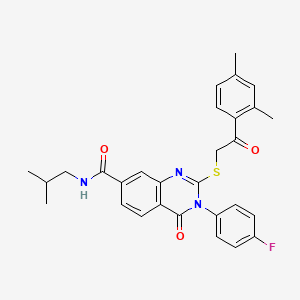
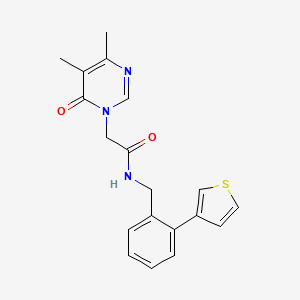
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide](/img/structure/B2407857.png)
